Ala-Pro-7-amido-4-trifluoromethylcoumarin

Dipeptidyl Peptidase Enzyme Kinetics Fluorogenic Substrate Design

Researchers screening DPP4, DPP8, DPP9, and FAP inhibitors face assay variability when switching substrates. Ala-Pro-AFC (CAS 125791-92-6) resolves this as a validated, broadly active fluorogenic substrate. • Single substrate for parallel DPP4/DPP8/DPP9/FAP assays, eliminating cross-substrate variability. • Defined Km values (DPP9: 0.323 mM) enable optimized linear dynamic ranges for high-throughput screens. • Proven in FAP-targeted oncology programs; critical L-enantiomer stereospecificity ensures valid SAR data.

Molecular Formula C18H18F3N3O4
Molecular Weight 397.3 g/mol
Cat. No. B13394315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-Pro-7-amido-4-trifluoromethylcoumarin
Molecular FormulaC18H18F3N3O4
Molecular Weight397.3 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)N
InChIInChI=1S/C18H18F3N3O4/c1-9(22)17(27)24-6-2-3-13(24)16(26)23-10-4-5-11-12(18(19,20)21)8-15(25)28-14(11)7-10/h4-5,7-9,13H,2-3,6,22H2,1H3,(H,23,26)
InChIKeyGGRRKBLWOMKWNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ala-Pro-7-amido-4-trifluoromethylcoumarin (Ala-Pro-AFC) Procurement Guide: Class, Core Function, and Differentiation Context


Ala-Pro-7-amido-4-trifluoromethylcoumarin (Ala-Pro-AFC; CAS 125791-92-6) is a fluorogenic dipeptide substrate from the 7-amino-4-trifluoromethylcoumarin (AFC) class [1]. It functions as a substrate for a specific subset of serine proteases, primarily dipeptidyl peptidases (DPP4, DPP8, DPP9) and fibroblast activation protein alpha (FAP), by releasing the highly fluorescent AFC moiety (λex ~380 nm, λem ~500 nm) upon enzymatic cleavage of the Ala-Pro bond . While multiple fluorogenic substrates exist for these enzymes, significant and measurable differences in kinetic parameters, enzyme selectivity, and experimental robustness exist between Ala-Pro-AFC and its common alternatives, directly impacting assay development, inhibitor screening, and data interpretation [2].

Why Ala-Pro-AFC Cannot Be Assumed Interchangeable with Other Prolyl Oligopeptidase or DPP Substrates


Despite targeting overlapping enzyme families (S9 serine proteases), dipeptidyl peptidase (DPP) substrates like Ala-Pro-AFC, Ala-Pro-AMC, Gly-Pro-AFC, and Z-Gly-Pro-AMC are not functionally interchangeable due to the profound impact of even minor structural variations on enzyme binding kinetics, selectivity, and assay compatibility. Substitution of the leaving group (AFC vs. AMC), alteration of the P2 residue (Ala vs. Gly), or introduction of an N-terminal blocking group (e.g., Z- or Suc-) fundamentally alters the Michaelis constant (Km), turnover number (kcat), and substrate inhibition behavior for a given target enzyme, as demonstrated by comparative kinetic studies [1][2]. Direct substitution without empirical revalidation of assay parameters will introduce significant error, invalidate quantitative comparisons, and can lead to false negatives or positives in inhibitor screens. The following section provides the specific, quantitative evidence required to justify the selection of Ala-Pro-AFC over its closest analogs for specific scientific and industrial applications.

Quantitative Differentiation Evidence for Ala-Pro-AFC Against Key Analogs and Alternatives


Impact of Fluorophore (AFC vs. AMC) on Substrate Affinity: A Direct Comparison for DPP9

For the enzyme dipeptidyl peptidase 9 (DPP9), the substrate Ala-Pro-AFC exhibits a measurably lower affinity (higher Km) compared to its AMC analog Ala-Pro-AMC. This difference in apparent binding strength can be a critical factor in assay design, particularly when substrate depletion or detection sensitivity at low enzyme concentrations is a concern [1].

Dipeptidyl Peptidase Enzyme Kinetics Fluorogenic Substrate Design

Role of the P2 Amino Acid: Differential Affinity of Ala-Pro vs. Gly-Pro for DPP9

The nature of the amino acid at the P2 position (the penultimate residue from the scissile bond) dramatically influences substrate recognition by DPP9. A direct comparison shows that Ala-Pro-AFC has a higher Km (lower affinity) than Gly-Pro-AFC [1]. This is consistent with the known preference of this enzyme family for smaller residues in the P2 pocket. The choice between these two substrates dictates the achievable sensitivity and the linear dynamic range of the assay [2].

Dipeptidyl Peptidase 9 Substrate Specificity Enzyme Assay

Impact of Stereochemistry: L-Ala-Pro-AFC as the Active Substrate vs. the Inactive D-Enantiomer

Enzymatic activity is critically dependent on stereochemistry. The naturally occurring L-enantiomer, L-Ala-Pro-AFC, is a validated substrate for FAP and related DPPs. In contrast, its stereoisomer, D-Ala-Pro-AFC, is essentially inactive against these enzymes, demonstrating that the L-configuration is a strict requirement for productive binding and catalysis [1]. Procurement of the incorrect isomer would render an assay entirely non-functional, highlighting the critical importance of specifying the correct stereochemistry.

Stereospecificity Enzyme Recognition Protease Substrate

Broad-Spectrum Utility: Ala-Pro-AFC as a Universal Screening Tool Across Multiple DPP Enzymes

Ala-Pro-AFC serves as a robust, pan-DPP substrate, effectively measuring the activity of a critical set of related enzymes: DPP4, DPP7, DPP8, DPP9, and FAP . This broad recognition profile is a distinct advantage in high-throughput screening (HTS) campaigns aimed at discovering inhibitors with a specific selectivity profile. By using a single substrate, researchers can efficiently assess the activity of multiple targets in parallel, streamlining the initial hit identification process before moving to more selective assays [1]. This is a key differentiator from substrates that are highly specific to a single enzyme.

High-Throughput Screening Inhibitor Discovery Drug Development

Validated Application in FAP Inhibitor Screening: Quantitative Evidence from Antibody and Small Molecule Studies

Ala-Pro-AFC has been successfully and quantitatively employed as the primary substrate in multiple FAP inhibitor screening campaigns, providing a direct, functional readout of inhibition. In one study, an inhibitory scFv antibody (E3) was shown to attenuate FAP-mediated cleavage of Ala-Pro-AFC by 35% compared to a nonfunctional control [1]. Furthermore, a binding database entry confirms its use in a high-throughput screening format to identify a small molecule FAP inhibitor with an IC50 of 72.7 µM [2]. This demonstrates the substrate's practical utility and sensitivity in identifying and quantifying inhibitors of varying potency.

Fibroblast Activation Protein Inhibitor Screening Therapeutic Antibody

Kinetic Behavior Contrasted with Blocked Substrates: Avoiding Substrate Inhibition and Non-Michaelis-Menten Kinetics

The choice of substrate can fundamentally alter the kinetic behavior of an enzyme. For prolyl oligopeptidase (POP), the widely used blocked substrate Z-Gly-Pro-AMC obeys standard Michaelis-Menten kinetics (Km = 30 µM), whereas its close analog Suc-Gly-Pro-AMC exhibits severe substrate inhibition (Km = 510 µM, Ki = 270 µM) [1]. While a direct comparison with Ala-Pro-AFC for POP was not located in this search, this class-level evidence powerfully illustrates that even minor modifications (Z- vs. Suc- blocking group) can introduce complex non-hyperbolic kinetics. As an unblocked dipeptide, Ala-Pro-AFC may offer more predictable, linear kinetics for certain DPP enzymes compared to blocked, longer-chain analogs [2].

Enzyme Kinetics Prolyl Oligopeptidase Assay Linearity

Ala-Pro-AFC Application Scenarios: Where Differentiation Evidence Drives Optimal Selection


Parallel DPP Enzyme Profiling and Inhibitor Selectivity Screening

For researchers conducting parallel activity assays across multiple dipeptidyl peptidases (DPP4, DPP8, DPP9) and FAP, Ala-Pro-AFC is the optimal substrate choice due to its demonstrated broad utility . Its ability to serve as a common substrate for this entire enzyme panel allows for direct, side-by-side comparison of inhibitor potency and selectivity in a single, unified assay format. This eliminates the confounding variable of using different substrates with different kinetic properties for each target, thereby increasing the throughput and internal consistency of selectivity profiling campaigns. The quantifiable differences in Km values for different enzymes (e.g., 0.323 mM for DPP9) provide a clear framework for optimizing assay conditions for each target [7].

FAP-Targeted Inhibitor Discovery and Validation

In drug discovery programs focused on fibroblast activation protein alpha (FAP) as an oncology or fibrosis target, Ala-Pro-AFC is a well-validated and sensitive tool for both primary high-throughput screens and secondary validation assays . Its proven track record in identifying inhibitory antibodies (e.g., E3 scFv) and small molecules (e.g., compounds with IC50 values in the µM to nM range) makes it a reliable choice for hit finding and lead optimization [7][4]. Furthermore, the critical stereospecificity of the L-enantiomer ensures that assays using the correct compound measure genuine FAP activity, a non-negotiable requirement for generating valid structure-activity relationship (SAR) data [5].

Optimization of DPP9-Specific Assays with Controlled Dynamic Range

When developing an enzymatic assay specifically for dipeptidyl peptidase 9 (DPP9), the selection of Ala-Pro-AFC over its close analog Gly-Pro-AFC offers a tangible advantage in assay design. The 29% higher Km of Ala-Pro-AFC (0.323 mM vs. 0.25 mM for Gly-Pro-AFC) provides a wider, more forgiving linear dynamic range at higher substrate concentrations . This is particularly beneficial in high-throughput screening formats where substrate depletion or signal saturation at high enzyme concentrations must be avoided. The direct comparison with the AMC analog (Ala-Pro-AMC, Km = 0.18 mM) further contextualizes this choice, allowing researchers to fine-tune the assay's sensitivity and saturation point to meet specific experimental needs [7].

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